![molecular formula C14H23N3O B1370780 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline CAS No. 220822-26-4](/img/structure/B1370780.png)
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Overview
Description
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline, also known as MPAPA, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It belongs to the class of anilines and is a potential therapeutic agent for various diseases. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPAPA have been studied in detail.
Scientific Research Applications
Organic Building Block
This compound is an important organic building block used to synthesize substituted aniline products . It’s often used in the synthesis of various organic compounds due to its unique structure and reactivity.
Synthesis of Pyrrolopyrimidine Kinase Inhibitors
One of the applications of this compound is in the synthesis of pyrrolopyrimidine kinase inhibitors . These inhibitors are often used in the treatment of various types of cancer.
Antifungal Agents
A new series of compounds were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . This process involved the use of “4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline”.
Antibacterial Activity
The compound has been used in the synthesis of certain derivatives that have shown antibacterial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Synthesis of New Amides
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-yl) . This showcases the versatility of this compound in the synthesis of new amides.
Antitumor Activity
The compound has been used in the synthesis of certain derivatives that have shown antitumor activity . This makes it a valuable compound in the field of medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary targets of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline are currently unknown . The compound’s structure suggests it may interact with proteins or receptors that have affinity for piperazine derivatives .
Mode of Action
Without knowledge of its biological targets, it is challenging to speculate on the exact mode of action of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline. Based on its structural similarity to other piperazine derivatives, it may bind to its target proteins and modulate their activity .
properties
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-2-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACBCCMXMDLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622628 | |
Record name | 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220822-26-4 | |
Record name | 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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